Home > Products > Building Blocks P8269 > N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride - 261767-16-2

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Catalog Number: EVT-499502
CAS Number: 261767-16-2
Molecular Formula: C15H21ClN2O3
Molecular Weight: 312.79 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound can be classified under the following categories:

  • Chemical Class: Benzodioxine derivatives
  • Pharmacological Class: Potential small molecule inhibitors
  • Chemical Family: Amides
Synthesis Analysis

The synthesis of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
  2. Formation of the Amide: The carboxylic acid is converted to an acid chloride using reagents such as thionyl chloride or oxalyl chloride. This intermediate can then react with piperidine in the presence of a base (e.g., triethylamine) to form the desired amide.
  3. Hydrochloride Salt Formation: The final step involves treating the amide with hydrochloric acid to yield the hydrochloride salt of the compound.
Molecular Structure Analysis

The molecular structure of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can be described as follows:

  • Molecular Formula: C14_{14}H18_{18}N2_{2}O3_{3}·HCl
  • Molecular Weight: Approximately 286.76 g/mol
  • Structural Features:
    • A piperidine ring that contributes to the compound's lipophilicity and potential receptor binding.
    • A benzo[b][1,4]dioxine core that may influence its biological activity and stability.
    • The presence of a carboxamide functional group enhances solubility and interaction with biological targets.

The three-dimensional conformation is likely influenced by intramolecular hydrogen bonding due to the presence of both nitrogen and oxygen atoms within the structure .

Chemical Reactions Analysis

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride can undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze back to the corresponding carboxylic acid and amine.
  2. Reduction: The carbonyl group in the amide may be reduced to an amine using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitution reactions with electrophiles.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or alter its bioavailability .

Mechanism of Action
  1. Target Interaction: The compound may interact with specific protein targets involved in cellular signaling pathways or enzymatic processes.
  2. Inhibition Mechanism: It may act as an inhibitor by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
  3. Biological Effects: Potential effects include anti-inflammatory or anticancer activities depending on the specific biological context and target engagement.

Further studies are needed to elucidate its precise mechanism of action through biochemical assays and receptor binding studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride include:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol; solubility is enhanced due to the presence of the hydrochloride salt.
  • Melting Point: Specific melting point data may vary but is generally within a range typical for similar compounds (e.g., 150–180 °C).

These properties are essential for determining formulation strategies in pharmaceutical applications .

Applications

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases such as cancer or inflammatory conditions.
  2. Biochemical Research: Useful in studies exploring enzyme inhibition or receptor modulation.
  3. Synthetic Chemistry: As a building block for synthesizing more complex molecules in medicinal chemistry.

Its diverse applications highlight its importance in ongoing research within medicinal chemistry and pharmacology .

Introduction to N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide Hydrochloride in Contemporary Medicinal Chemistry

Historical Context of Benzodioxine-Piperidine Hybrids in Drug Discovery

The benzodioxine scaffold, characterized by its fused 1,4-dioxane and benzene rings, has been extensively explored in medicinal chemistry due to its favorable pharmacokinetic properties and structural versatility. Early derivatives demonstrated significant bioactivity profiles, including antimicrobial and cardiovascular effects. The integration of the piperidine moiety—a privileged structure in central nervous system (CNS) and oncology therapeutics—marked a strategic evolution in hybrid drug design. Piperidine-containing compounds offer enhanced binding interactions through their basic nitrogen atom, facilitating hydrogen bonding and cation-π interactions with biological targets. The specific structural hybridization exemplified by N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride (CAS: 261767-16-2, Molecular Formula: C₁₅H₂₁ClN₂O₃, MW: 312.79 g/mol) [7] represents a deliberate optimization effort. This molecular architecture merges the metabolic stability conferred by the benzodioxine core with the target engagement versatility of the 4-aminomethylpiperidine group. Such hybrids have progressively shifted toward oncology applications, particularly as modulators of protein-protein interactions (PPIs) and epigenetic regulators, reflecting a broader trend in targeting non-enzymatic pathways in cancer biology [1] [9].

Table 1: Structural and Chemical Specifications of Key Benzodioxine-Piperidine Hybrids

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Variation
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride261767-16-2C₁₅H₂₁ClN₂O₃312.79Piperidin-4-ylmethyl linker
N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride1353980-67-2C₁₄H₁₉ClN₂O₃298.77Direct piperidin-4-yl attachment
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride1353944-80-5C₁₄H₁₉ClN₂O₃298.76Piperidin-3-yl regioisomer

Rationale for Targeting Protein-Protein Interactions in Oncogenic Pathways

Protein-protein interactions (PPIs) form the fundamental architecture of oncogenic signaling networks, governing processes from proliferative signaling to apoptosis evasion. Traditional enzyme-centric targeting strategies face limitations against PPIs due to their expansive interfacial areas (typically 1150–10,000 Ų) and shallow binding grooves. However, the identification of "hot spots"—discrete regions contributing disproportionately to binding energy (ΔΔG > 2 kcal/mol)—has validated PPIs as druggable targets. N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride embodies a chemotype optimized for PPI engagement. Its benzodioxine carboxamide group provides a rigid planar surface for hydrophobic contact, while the protonated piperidinylmethyl group enables electrostatic complementarity with acidic residues prevalent in PPI interfaces [2] .

PPI interfaces exhibit distinct biophysical characteristics:

  • Hotspot Residue Bias: Tryptophan (21%), arginine (13%), and tyrosine (12%) dominate hotspot composition due to tryptophan’s capacity for hydrogen bonding and hydrophobic burial, arginine’s ability to form multiple H-bonds and salt bridges, and tyrosine’s dual hydrophobic/ hydrophilic character .
  • Clustered Complementarity: Over 90% of residues with ΔΔGbinding >4 kcal/mol localize within concave cavities, enabling small molecules to achieve potent disruption despite extensive interfaces .
  • Phenotypic Switching (PS): Oncogenic mutations and post-translational modifications dynamically rewire PPI networks, driving drug resistance. Compounds like those incorporating the benzodioxine-piperidine scaffold may counteract PS by stabilizing inactive conformations or disrupting mutation-induced alternative interfaces .

This compound’s potential PARP1 inhibitory activity, inferred from structural analogs [4], further underscores its relevance in PPI-focused oncology. PARP1 functions within DNA repair complexes where its interaction with damaged DNA and repair enzymes exemplifies therapeutically targetable PPIs.

Table 2: Prevalent Hotspot Amino Acids in Oncogenic PPI Interfaces and Targeting Strategies

Amino AcidPrevalence in Hotspots (%)Energetic Contribution (ΔΔGbinding)Targeting Approach by Benzodioxine-Piperidine Hybrids
Tryptophan21Up to -7.2 kcal/molHydrophobic burial via benzodioxine ring; π-π stacking
Arginine13Up to -5.8 kcal/molSalt bridge formation with protonated piperidine
Tyrosine12Up to -4.3 kcal/molH-bond donation/acceptance through carboxamide linkage
Glutamate8Up to -3.9 kcal/molElectrostatic complementarity with piperidinium ion

Epigenetic Modulation as a Therapeutic Strategy for Hematological Malignancies

Epigenetic dysregulation—encompassing DNA methylation anomalies, histone modification imbalances, and chromatin remodeling defects—is a hallmark of hematologic malignancies like AML, MDS, and MPN. Unlike genetic mutations, epigenetic alterations are potentially reversible, making them compelling therapeutic targets. N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride’s structural features align with epigenetic modulator pharmacophores. The protonatable piperidine nitrogen may facilitate interactions with zinc-containing catalytic domains of histone deacetylases (HDACs), while the benzodioxine moiety could intercalate into DNA or engage methyl-CpG-binding domains (MBDs) [3] [6] [9].

Key epigenetic mechanisms relevant to this hybrid scaffold include:

  • DNA Methyltransferase (DNMT) Inhibition: Hypomethylating agents (e.g., azacitidine) reactivate silenced tumor suppressors. While not a nucleoside analog, the compound’s carboxamide group may competitively inhibit S-adenosylmethionine (SAM)-dependent methyl transfer by mimicking the cytidine peptide backbone, potentially disrupting DNMT1-protein complexes essential for maintenance methylation [3] [6].
  • Histone Modification Interference: Lysine acetylation/methylation balances are frequently disrupted in leukemia. The compound’s aromatic system may occupy acetyl-lysine recognition pockets (e.g., in bromodomains), while its basic nitrogen could engage histone tail acidic residues, indirectly modulating reader domain interactions [9].
  • Chromatin Remodeler Targeting: Recurrent mutations in chromatin regulators like ASXL1 and BAP1 create dependency on residual remodeling complexes. By potentially disrupting PPIs within polycomb repressive complexes (PRC1/2) or SWI/SNF assemblies, this chemotype could selectively target malignancy-specific epigenetic dependencies [9].

The convergence of PPI disruption and epigenetic modulation positions this compound as a dual-mechanism agent. For instance, inhibiting the physical interaction between mutated RUNX1 and its epigenetic cofactors (e.g., MLL) could abrogate aberrant transcriptional programs in leukemia stem cells while simultaneously modulating histone marks [9].

Table 3: Epigenetic Targets in Hematologic Malignancies and Hybrid Compound Engagement

Epigenetic TargetBiological Role in HematopoiesisDysregulation in MalignancyPotential Compound Engagement Mechanism
DNMTs (DNMT1, DNMT3A/B)Maintenance of DNA methylation patternsHypermethylation silencing tumor suppressors (e.g., p15)SAM cofactor competition; Disruption of DNMT-protein complexes
HDACs (Class I/II/IV)Histone deacetylation; Transcriptional repressionOverexpression; Aberrant recruitment to oncogenesZinc chelation in catalytic pocket; Disruption of HDAC-corepressor PPIs
Polycomb Repressive ComplexesGene silencing via H3K27 methylationPRC2 overactivity silencing differentiation genesDisruption of EZH2-SUZ12/ED interaction interfaces
MLL ComplexesH3K4 methylation; Transcriptional activationMLL translocations/fusions activating leukemogenesInhibition of MLL-WDR5 PPI; Disruption of menin-MLL interaction

Properties

CAS Number

261767-16-2

Product Name

N-(piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

IUPAC Name

N-(piperidin-4-ylmethyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

InChI

InChI=1S/C15H20N2O3.ClH/c18-15(17-10-11-4-6-16-7-5-11)12-2-1-3-13-14(12)20-9-8-19-13;/h1-3,11,16H,4-10H2,(H,17,18);1H

InChI Key

LRYJLOBWOQHQCI-UHFFFAOYSA-N

SMILES

C1CNCCC1CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl

Canonical SMILES

C1CNCCC1CNC(=O)C2=C3C(=CC=C2)OCCO3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.